![molecular formula C26H16Cl3N7Na2O7S2 B14478137 [1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt CAS No. 72139-23-2](/img/structure/B14478137.png)
[1,1'-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4'-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt: is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as sulfonic acid, pyrazolyl, azo, and pyrimidinyl groups. The presence of these functional groups contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt involves multiple steps, each requiring specific reaction conditions. The general synthetic route can be summarized as follows:
Formation of the Biphenyl Sulfonic Acid Derivative: The initial step involves the sulfonation of biphenyl to produce [1,1’-Biphenyl]-3-sulfonic acid. This is typically achieved by reacting biphenyl with sulfuric acid under controlled temperature conditions.
Synthesis of the Pyrazolyl Azo Compound: The next step involves the synthesis of the pyrazolyl azo compound. This is achieved by reacting 4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazole with an appropriate diazonium salt under acidic conditions to form the azo linkage.
Coupling with the Pyrimidinyl Amine: The final step involves the coupling of the pyrazolyl azo compound with 2,5,6-trichloro-4-pyrimidinylamine. This reaction is typically carried out in the presence of a suitable coupling agent and under controlled pH conditions to ensure the formation of the desired product.
Formation of the Disodium Salt: The final product is obtained by neutralizing the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and pyrazolyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the azo group, leading to the formation of amines. Common reducing agents include sodium borohydride and hydrogen gas.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonic acid and pyrimidinyl groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrogen gas.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation Products: Oxidized derivatives of the azo and pyrazolyl groups.
Reduction Products: Amines derived from the reduction of the azo group.
Substitution Products: Substituted derivatives at the sulfonic acid and pyrimidinyl groups.
科学研究应用
[1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt: has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions, particularly in the synthesis of complex organic molecules.
Biology: Employed in biochemical assays and as a staining agent for the detection of specific biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an anti-inflammatory and antimicrobial agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo group is known to undergo reduction in biological systems, leading to the formation of amines that can interact with various enzymes and receptors. The sulfonic acid and pyrimidinyl groups contribute to the compound’s solubility and ability to form stable complexes with metal ions, enhancing its reactivity and biological activity.
相似化合物的比较
Similar Compounds
[1,1’-Biphenyl]-4-sulfonic acid: Lacks the pyrazolyl azo and pyrimidinyl groups, resulting in different chemical properties and reactivity.
4-Amino-1,1’-biphenyl-3-sulfonic acid: Contains an amino group instead of the pyrazolyl azo group, leading to different biological activity.
2,5,6-Trichloro-4-pyrimidinamine: Lacks the biphenyl sulfonic acid and pyrazolyl azo groups, resulting in different applications and reactivity.
Uniqueness: : The unique combination of functional groups in [1,1’-Biphenyl]-3-sulfonic acid, 4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl]azo]-4’-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, disodium salt imparts distinct chemical properties and reactivity, making it valuable for specific applications in chemistry, biology, medicine, and industry.
属性
CAS 编号 |
72139-23-2 |
|---|---|
分子式 |
C26H16Cl3N7Na2O7S2 |
分子量 |
754.9 g/mol |
IUPAC 名称 |
disodium;2-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]-5-[4-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzenesulfonate |
InChI |
InChI=1S/C26H18Cl3N7O7S2.2Na/c1-13-22(25(37)36(35-13)17-7-9-18(10-8-17)44(38,39)40)34-33-19-11-4-15(12-20(19)45(41,42)43)14-2-5-16(6-3-14)30-24-21(27)23(28)31-26(29)32-24;;/h2-12,22H,1H3,(H,30,31,32)(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |
InChI 键 |
WSUXMBNHGJJTFJ-UHFFFAOYSA-L |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=C(C=C(C=C2)C3=CC=C(C=C3)NC4=C(C(=NC(=N4)Cl)Cl)Cl)S(=O)(=O)[O-])C5=CC=C(C=C5)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


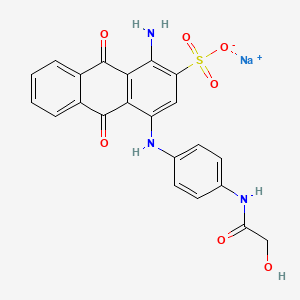
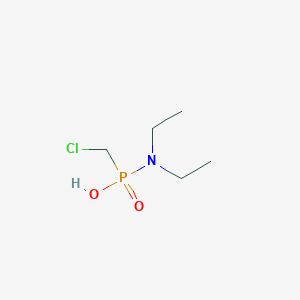
![Trimethyl{[1-(2-methylcyclohex-1-en-1-yl)ethenyl]oxy}silane](/img/structure/B14478082.png)
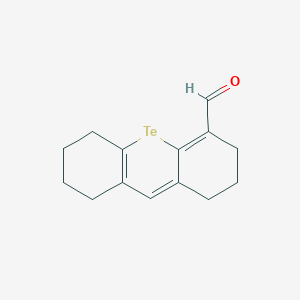
![[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14478100.png)

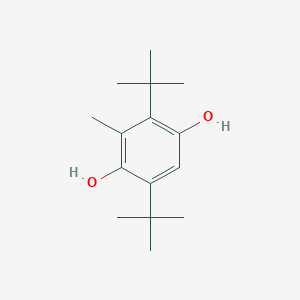

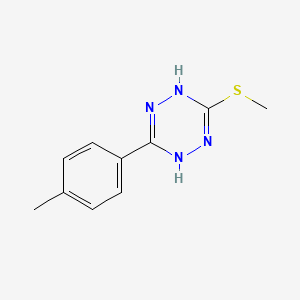
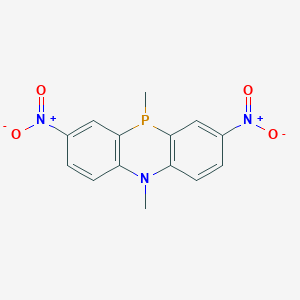
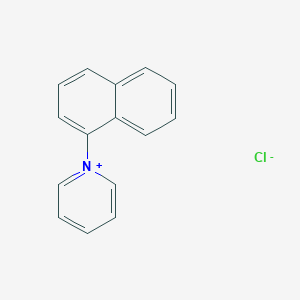
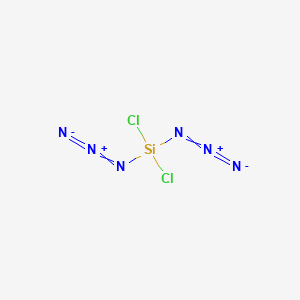
![3-Aminotricyclo[2.2.1.0~2,6~]heptane-3-carboxylic acid](/img/structure/B14478149.png)

